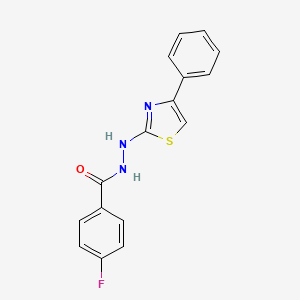

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” is an organic compound with the molecular formula C16H12FN3OS . It belongs to the class of organic compounds known as salicylic acids . This compound is not intended for human or veterinary use and is for research use only.

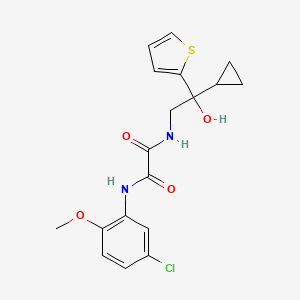

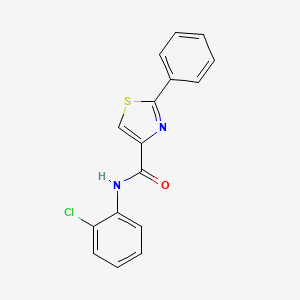

Molecular Structure Analysis

The molecular structure of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” consists of a thiazole ring attached to a phenyl ring and a benzohydrazide group . The compound has a molecular weight of 313.35.Physical And Chemical Properties Analysis

“4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” is a solid compound . It has a molecular weight of 313.36 and a mono-isotopic mass of 313.068512 Da .科学的研究の応用

Antifungal Applications

The compound exhibits high in vitro antifungal activities against pathogenic fungi such as Candida, Aspergillus, Cryptococcus, and Dermatophytes . This makes it a potential candidate for the development of new antifungal drugs.

Antimicrobial Applications

Thiazole derivatives, which include “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide”, have been found to exhibit antimicrobial properties . This suggests potential applications in the treatment of various microbial infections.

Antioxidant Applications

Thiazole compounds have been found to act as antioxidants . This suggests that “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” could potentially be used in the prevention of diseases caused by oxidative stress.

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been found to exhibit analgesic and anti-inflammatory properties . This suggests potential applications of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” in pain management and inflammation treatment.

Antiviral Applications

Thiazole compounds have been found to exhibit antiviral properties . This suggests that “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” could potentially be used in the treatment of viral infections.

Neuroprotective Applications

Thiazole compounds have been found to exhibit neuroprotective properties . This suggests potential applications of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” in the treatment of neurodegenerative diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

Thiazole derivatives, such as “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide”, have shown potential in various medicinal applications, including as anticancer, antifungal, anti-inflammatory, antihypertensive, anti-HIV, anticonvulsant, and antidiabetic agents . Therefore, compounds with a structure similar to “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” may provide new insights for antifungal drug development .

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

特性

IUPAC Name |

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c17-13-8-6-12(7-9-13)15(21)19-20-16-18-14(10-22-16)11-4-2-1-3-5-11/h1-10H,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIXPKNHIKVRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B2375169.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)